N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide: is an organic compound that belongs to the class of acetamides. This compound features a unique structure combining an indane moiety with a fluorophenyl group, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-7-4-12(5-8-15)10-17(20)19-16-9-6-13-2-1-3-14(13)11-16/h4-9,11H,1-3,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEWFASODHZMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
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Formation of the Indane Derivative: : The starting material, 2,3-dihydro-1H-indene, is often synthesized via hydrogenation of indene. This reaction is usually carried out in the presence of a palladium catalyst under hydrogen gas.
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Acylation Reaction: : The indane derivative is then subjected to an acylation reaction with 4-fluorophenylacetyl chloride. This step is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Amidation: : The final step involves the reaction of the acylated product with ammonia or an amine to form the desired acetamide. This reaction can be facilitated by using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to improve yield and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent quality and high throughput. The use of robust catalysts and optimized reaction conditions would be crucial to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the indane moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.
Substitution: Halogenation with Cl₂ or Br₂ in the presence of a Lewis acid like AlCl₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may serve as a model compound in drug design and pharmacological studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its properties might be leveraged in the development of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The indane and fluorophenyl groups contribute to its binding affinity and specificity, potentially affecting signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which can influence its properties and applications.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding interactions. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
